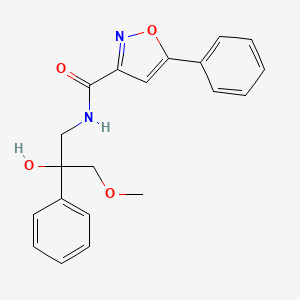

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

N-(2-Hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at the 5-position. The carboxamide group at the 3-position is attached to a 2-hydroxy-3-methoxy-2-phenylpropyl chain, which introduces polar functional groups (hydroxy and methoxy) that may enhance hydrogen-bonding interactions and solubility. The compound’s structural complexity, particularly the chiral centers in the phenylpropyl chain, may influence its stereochemical properties and biological activity, though specific data are unavailable in the provided sources.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-14-20(24,16-10-6-3-7-11-16)13-21-19(23)17-12-18(26-22-17)15-8-4-2-5-9-15/h2-12,24H,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKRPINSLWZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenylpropyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylpropyl moiety.

Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on heterocyclic cores, substituents, and physicochemical properties. Below is a detailed analysis:

Structural and Functional Group Comparison

Key Observations

Heterocyclic Core Differences :

- The target compound’s 1,2-oxazole core distinguishes it from 1,3,4-oxadiazole derivatives (e.g., compounds 6c, 6 ), which exhibit different electronic properties and ring strain. 1,2-Oxazoles are less common in the evidence but share similarities with SKL 2001 and the compound from .

Substituent Impact :

- The 2-hydroxy-3-methoxy-2-phenylpropylamide group in the target compound is unique compared to substituents like trifluoromethyl (), imidazole (), or sulfonyl groups (). These groups influence solubility, bioavailability, and target binding. For example, the hydroxy and methoxy groups may enhance water solubility, whereas trifluoromethyl groups () improve metabolic stability .

Synthetic Yields :

- Yields for analogous compounds vary widely (36–91% ), suggesting that the target compound’s synthesis may require optimization depending on reaction conditions (e.g., cyclization efficiency or purification challenges).

Functional Group Interactions :

- IR data for related compounds highlight characteristic peaks (e.g., C=O amide ~1650 cm⁻¹, C=N ~1600 cm⁻¹ ), which would be critical for verifying the target compound’s structure.

The hydroxy and methoxy groups in the target compound could modulate such activity.

Limitations in Comparison

- The absence of specific data (e.g., melting point, yield, bioactivity) for the target compound limits direct functional comparisons.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring, a carboxamide group, and a phenylpropyl moiety. The presence of hydroxyl and methoxy groups contributes to its solubility and potential interactions with biological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 302.34 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Carboxamide |

| Ring Structure | Oxazole |

Pharmacological Effects

Research indicates that compounds within the oxazole carboxamide class exhibit various biological activities, including:

- Anticancer Activity : Certain derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of human neuroblastoma SH-SY5Y cells, highlighting the potential for therapeutic applications in oncology .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, it has been implicated in inhibiting alkaline ceramidases (ACERs), which are involved in sphingolipid metabolism and have been linked to cancer pathogenesis .

Structure-Activity Relationships (SAR)

The biological activity of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide can be influenced by modifications to its structure. Studies have shown that:

- Substitutions at the phenyl ring can enhance potency against specific targets.

- The presence of hydroxyl and methoxy groups is crucial for maintaining solubility and bioavailability.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases solubility |

| Methoxy Group | Enhances binding affinity |

| Phenyl Substitution | Alters potency against targets |

Study 1: Anticancer Efficacy

In a study published in December 2020, researchers synthesized various oxazole carboxamide derivatives and assessed their anticancer properties. The study revealed that specific analogs exhibited IC50 values in the nanomolar range against melanoma cell lines, indicating strong anticancer potential .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide. The findings suggested that this compound effectively inhibited alkaline ceramidases, which could lead to enhanced therapeutic strategies for treating cancers associated with aberrant sphingolipid metabolism .

Q & A

Q. How can researchers optimize the synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reducing agents, purification techniques, and reaction conditions. For example:

- Reduction Steps : Use LiAlH4 in anhydrous ether under controlled temperatures (0°C to room temperature) to reduce nitriles to amines, as demonstrated in structurally analogous oxazole carboxamides .

- Purification : Employ silica gel thin-layer chromatography (TLC) or preparative HPLC to isolate the compound. Preparative HPLC achieved >99% purity in related oxazole derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .

Table 1 : Synthesis Conditions for Analogous Oxazole Carboxamides

| Compound | Reducing Agent | Purification Method | Purity Achieved | Reference |

|---|---|---|---|---|

| N-[4-(2,4-Dichlorophenoxy)benzyl]... | LiAlH4 | TLC | 95.1% | |

| N-(3-methoxyphenyl)-5-phenyl... | NaBH4 | HPLC | 99.7% |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR Spectroscopy : Use H and C NMR to confirm substituent positions and hydrogen bonding. IR identifies functional groups (e.g., oxazole C=N at ~1610 cm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (>1.0 Å) resolves steric effects from the phenyl and methoxy groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in this compound?

- Methodological Answer :

- Substituent Modification : Systematically vary the hydroxy, methoxy, and phenyl groups. For example, replace the 3-methoxy group with a hydroxyl to assess hydrogen-bonding effects on target binding .

- Bioassay Testing : Use in vitro enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity. Compare IC values across derivatives .

Q. How should researchers address contradictions in reported bioactivity data for oxazole carboxamides?

- Methodological Answer :

- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration in kinase assays).

- Control Experiments : Test for off-target effects via counter-screening against unrelated enzymes .

- Data Normalization : Normalize activity data to reference compounds (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with high-resolution protein structures (PDB) to model binding poses. Focus on hydrophobic pockets accommodating the phenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM/PBSA) .

Q. Can synergistic effects be observed when this compound is combined with other bioactive agents?

- Methodological Answer :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays (e.g., MTT). Test with antimitotics (e.g., paclitaxel) .

- Pathway Mapping : Perform RNA-seq to identify co-regulated pathways (e.g., Wnt/β-catenin) when used with known agonists/antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.